β-D-グルコピラノシルアミン

概要

説明

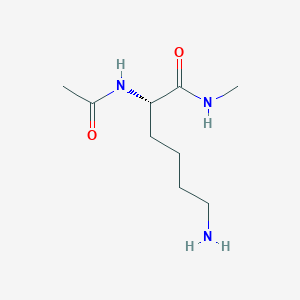

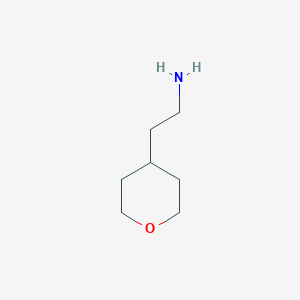

Beta-D-Glucopyranosylamine is a glucose derivative that has been studied for its potential as a hypoglycemic agent . It is a potent inhibitor of glycogen phosphorylase b (GPb), an enzyme that plays a crucial role in glycogen metabolism . The molecule is also known as N-acetyl-beta-D-glucopyranosylamine (NAG) and is used as a lead compound for the structure-based design of new analogues .

Synthesis Analysis

Beta-D-Glucopyranosylamine can be synthesized from β-D-Glucose pentaacetate . Other methods include the synthesis of amine-functionalized glucose derivatives, such as hexamethylene-1,6-bis (N-d-glucopyranosylamine) (HGA), which was evaluated for its corrosion inhibition behavior .

Molecular Structure Analysis

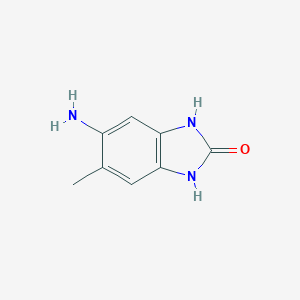

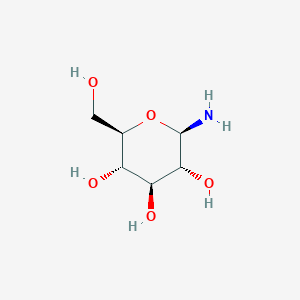

The molecular structure of beta-D-Glucopyranosylamine is C6H13NO5 . The structure of the molecule plays a significant role in its inhibitory activity. For instance, the replacement of the acetamido group by azidoacetamido group resulted in an inhibitor, N-azidoacetyl-beta-D-glucopyranosylamine (azido-NAG), with a Ki value of 48.7 microM .

Chemical Reactions Analysis

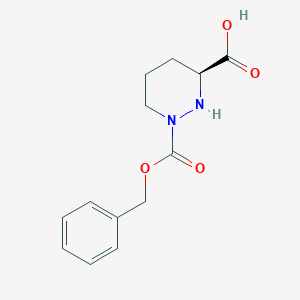

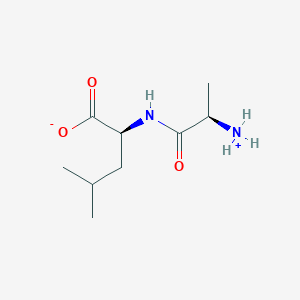

Beta-D-Glucopyranosylamine can participate in various chemical reactions. For example, it can be used in the synthesis of N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine, a compound with potential antidiabetic properties . It can also be used in the synthesis of other glucose derivatives, such as 2-acetamido-2-deoxy-D-glucose .

Physical and Chemical Properties Analysis

Beta-D-Glucopyranosylamine has a molecular weight of 179.17100 and a density of 1.563 g/cm3 . Its boiling point is 416.4ºC at 760 mmHg .

科学的研究の応用

グリコーゲンホスホリラーゼ阻害

β-D-グルコピラノシルアミン: は、2型糖尿病の治療のための検証済みの標的であるグリコーゲンホスホリラーゼ (GP) の強力な阻害剤として研究されてきました。 N-アセチル-β-D-グルコピラノシルアミンなどのβ-D-グルコピラノシルアミンのN-アシル誘導体は、酵素のb型およびa型両方の競合的阻害剤として作用します . この用途は、血糖降下剤の開発において重要です。

アリールイミダゾール-カルボキサミドの合成

この化合物は、N-アリールイミダゾール-カルボキサミドの合成における前駆体として機能します。 これらの合成された化合物は、低マイクロモル濃度のGP阻害剤として可能性を示しており、合成には、ペル-O-アセチル化β-D-グルコピラノシルアミンと対応するアリールイミダゾール-カルボン酸との間のアミド結合形成が含まれています . この合成経路は、治療薬として機能する可能性のある新しい分子を作成するために不可欠です。

構造生物学と結晶学

β-D-グルコピラノシルアミン誘導体は、GPの結合および阻害メカニズムを理解するための結晶学的研究で使用されてきました。 たとえば、N-アジド-β-D-グルコピラノシルアミンは、その阻害効果を他のアナログと比較するために結晶化されています . これらの研究は、新しい薬剤の構造ベース設計の基礎となっています。

計算化学

β-D-グルコピラノシルアミンとその誘導体は、in silicoモデリングおよび速度論評価を含む計算化学研究の対象となっています。 これらの研究は、新しい化合物が合成される前に、その結合親和性と阻害の可能性を予測するのに役立ちます . 計算化学は、有望な候補を早期に特定することで、創薬プロセスを加速します。

作用機序

Target of Action

Beta-D-Glucopyranosylamine primarily targets the Glycogen Phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. The enzyme catalyzes the rate-limiting step in glycogenolysis in cells .

Mode of Action

It is known to interact with its target, the glycogen phosphorylase, muscle form . This interaction could potentially inhibit the activity of the enzyme, thereby affecting the process of glycogenolysis .

Biochemical Pathways

The primary biochemical pathway affected by Beta-D-Glucopyranosylamine is the glycogenolysis pathway. By interacting with the Glycogen Phosphorylase, muscle form, it could potentially influence the breakdown of glycogen into glucose . This could have downstream effects on glucose metabolism and energy production in the body.

Result of Action

The molecular and cellular effects of Beta-D-Glucopyranosylamine’s action are largely dependent on its interaction with the Glycogen Phosphorylase, muscle form . By potentially inhibiting this enzyme, it could affect the process of glycogenolysis, thereby influencing glucose metabolism and energy production in the body.

Safety and Hazards

将来の方向性

Research on beta-D-Glucopyranosylamine and its derivatives continues to explore their potential as antidiabetic agents . For instance, structure-based design and synthesis of two biphenyl-N-acyl-beta-D-glucopyranosylamine derivatives were assessed as inhibitors of human liver glycogen phosphorylase, a pharmaceutical target for type 2 diabetes . The future of beta-D-Glucopyranosylamine research lies in the development of more potent inhibitors and the exploration of other potential therapeutic applications .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOEQFAYSXBRK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223153 | |

| Record name | Glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7284-37-9 | |

| Record name | Glucopyranosylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。